molecular formula C6H3BrN2S B3030041 Thiazolo[5,4-b]pyridine, 5-bromo- CAS No. 857969-66-5

Thiazolo[5,4-b]pyridine, 5-bromo-

Cat. No.: B3030041
CAS No.: 857969-66-5
M. Wt: 215.07
InChI Key: AFGZXGZVCNYHHJ-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine is a bicyclic heterocyclic scaffold comprising a fused thiazole and pyridine ring system. The 5-bromo derivative, specifically 5-bromothiazolo[5,4-b]pyridine, features a bromine substituent at the 5-position of the pyridine ring. This modification enhances its utility as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors.

Properties

IUPAC Name

5-bromo-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGZXGZVCNYHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306646
Record name 5-Bromothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857969-66-5
Record name 5-Bromothiazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857969-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-b]pyridine, 5-bromo- typically involves the annulation of a pyridine ring to a thiazole ring. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation. This process often requires specific catalysts and reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production of thiazolo[5,4-b]pyridine, 5-bromo- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom undergoes nucleophilic and transition-metal-catalyzed substitution, enabling functionalization at the 5-position.

Suzuki-Miyaura Cross-Coupling

This is the most extensively studied reaction for introducing aryl or heteroaryl groups. The process uses palladium catalysts and aryl boronic acids under mild conditions.

Reagents/ConditionsProducts FormedYieldReference
Aryl borates, PdCl₂{PBu₃}₂, 100°C5-Aryl-thiazolo[5,4-b]pyridines70–85%
1-Phenylvinylboronic acid, PdCl₂ catalyst5-(1-Phenylvinyl) derivatives82%
2-Methyl-5-nitrophenylboronic acidNitrophenyl-substituted analogs70%

Key Findings :

  • Catalyst choice (e.g., PdCl₂{PBu₃}₂ vs. Pd(dppf)Cl₂) influences reaction efficiency .

  • Electron-deficient aryl boronic acids enhance coupling rates .

Cyclopropanation

The 5-bromo derivative participates in Corey-Chaykovsky cyclopropanation to install strained rings adjacent to the thiazolo core.

Reagents/ConditionsProducts FormedYieldReference
Dimethyloxosulfonium methylide, DMSO5-(1-Phenylcyclopropyl) derivatives68%

Mechanistic Insight :

  • Cyclopropane formation proceeds via ylide-mediated methylene transfer to the aryl-bromine bond .

Functional Group Interconversion

The bromine atom can be transformed into other functional groups through sequential reactions.

Bromination/Oxidation

Copper-mediated bromination stabilizes the 5-position for further reactivity.

Reagents/ConditionsProducts FormedYieldReference
CuBr₂, DMF, rt5-Bromo intermediate stabilization90%

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve Suzuki coupling yields .

  • Temperature Control : Elevated temperatures (80–100°C) accelerate cross-coupling but may require inert atmospheres to prevent catalyst degradation .

Comparative Reactivity Table

A comparison of reaction outcomes highlights substituent effects:

Substituent at 5-PositionReaction TypeBioactivity HighlightSource
Aryl (e.g., 2,4-difluorophenyl)Suzuki couplingPI3Kα inhibition (IC₅₀ = 3.6 nM)
1-PhenylcyclopropylCyclopropanationS1P₁ agonism (ED₅₀ = 0.1 mg/kg)
NitrophenylSuzuki couplingc-KIT inhibition (IC₅₀ = 4.77 μM)

Scientific Research Applications

Pharmacological Applications

a. Sphingosine-1-Phosphate Receptor Agonists

One of the notable applications of thiazolo[5,4-b]pyridine derivatives is their role as agonists for sphingosine-1-phosphate (S1P) receptors. For instance, the compound AMG 369 is a dual agonist for S1P1 and S1P5 receptors that has shown promise in reducing blood lymphocyte counts and mitigating the severity of experimental autoimmune encephalomyelitis in rat models. This indicates potential applications in treating autoimmune diseases like multiple sclerosis .

b. c-KIT Inhibitors

Thiazolo[5,4-b]pyridine derivatives have also been identified as effective inhibitors of the c-KIT receptor, which is a critical target in treating gastrointestinal stromal tumors (GISTs). Recent studies revealed that certain derivatives exhibit higher enzymatic and anti-proliferative activities than established treatments like imatinib. For example, compound 6r demonstrated an IC50 of 4.77 μM against the c-KIT V560G/D816V double mutant, significantly outperforming imatinib in both enzymatic inhibition and cancer cell proliferation assays .

Antiviral Activity

Research has indicated that thiazolo[5,4-b]pyridine compounds possess antiviral properties against various DNA and RNA viruses. These compounds can be formulated into oral dosage forms or administered parenterally, showcasing their versatility as potential antiviral agents. The structural modifications of these compounds enhance their efficacy against viral infections in mammals .

Kinase Inhibition

The thiazolo[5,4-b]pyridine scaffold has been utilized to develop inhibitors targeting multiple kinases involved in cancer progression:

  • PI3K Inhibitors : The 4-nitrogen of the thiazolo[5,4-b]pyridine acts as a hinge-binding motif for PI3K inhibitors.
  • ITK Kinase Inhibitors : The scaffold's 1-nitrogen and 2-amino group form hydrogen bonds with ITK kinase's hinge region.
  • BCR-ABL and RAF Inhibitors : Functionalization at the 5-position allows targeting of the ATP-binding site in these kinases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of thiazolo[5,4-b]pyridine derivatives is crucial for optimizing their pharmacological properties. Modifications at various positions on the scaffold significantly influence their biological activity:

Compound Target Kinase IC50 (μM) Activity
6r c-KIT4.77Higher than imatinib
5d S1P10.002Potent agonist
6h PI3K9.87Moderate activity

This table summarizes key findings from studies focusing on different derivatives and their respective activities against specific targets.

Mechanism of Action

The mechanism of action of thiazolo[5,4-b]pyridine, 5-bromo- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations:

  • Bromine Substitution: The 5-bromo derivative serves as a precursor for synthesizing active analogs (e.g., compound 19a via Suzuki coupling).
  • PI3K Inhibitors: Compound 19a demonstrates nanomolar potency against PI3Kα, γ, and δ isoforms, attributed to its 2-pyridyl and 4-morpholinyl groups, which mimic ATP-binding pocket interactions in PI3Kα (e.g., hydrogen bonding with Val851 and Lys802) .
  • c-KIT Inhibitors : Compound 6h’s 3-(trifluoromethyl)phenyl group enhances hydrophobic binding to c-KIT but shows weaker activity (µM range) compared to PI3K-targeted derivatives .

Structure-Activity Relationships (SAR)

Critical Substituents for PI3K Inhibition

  • Sulfonamide Functionality : Essential for PI3Kα binding; electron-deficient aryl sulfonamides (e.g., 2-chloro-4-fluorophenyl in 19b) improve potency by strengthening interactions with Lys802 .
  • Pyridyl vs. Phenyl : Pyridyl substitution at the 2-position (compound 19a) enhances PI3Kα inhibition (IC₅₀ = 3.6 nM), whereas phenyl substitution reduces activity by >10-fold .
  • Morpholinyl Group : The 4-morpholinyl moiety aligns with PI3K inhibitors like BKM120 and GDC-0980, facilitating kinase domain interactions .

Limitations of Brominated Derivatives

While 5-bromo substitution is synthetically valuable, unmodified bromothiazolo[5,4-b]pyridines (e.g., 6-bromo analog) lack direct biological data in the evidence. Activity emerges only after further functionalization (e.g., coupling with sulfonamide borates to yield compound 19a) .

Biological Activity

Thiazolo[5,4-b]pyridine derivatives, particularly those with bromine substitutions, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of Thiazolo[5,4-b]pyridine, 5-bromo- , highlighting its potential applications in various therapeutic areas.

Chemical Structure and Properties

Thiazolo[5,4-b]pyridine compounds are characterized by a fused thiazole and pyridine ring structure. The specific compound 5-bromo- has a bromine atom at the 5-position, which influences its reactivity and biological interactions. The molecular formula for this compound is C7H5BrN2SC_7H_5BrN_2S, with a molecular weight of approximately 232.1 g/mol .

Biological Activities

Research indicates that Thiazolo[5,4-b]pyridine, 5-bromo- exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Compounds within the thiazolo[5,4-b]pyridine class have demonstrated significant antibacterial properties against various pathogens. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.21 μM for certain derivatives .
  • Anti-inflammatory Properties :
    • Some thiazolo[5,4-b]pyridine derivatives have been investigated for their potential to inhibit inflammatory pathways. For example, studies have explored their role as phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial in cancer therapy .
  • Sphingosine-1-Phosphate (S1P) Receptor Agonism :
    • Certain derivatives act as agonists for S1P receptors (S1P1 and S1P5), which play a role in lymphocyte migration and immune response modulation. AMG 369, a thiazolo[5,4-b]pyridine derivative, has been shown to reduce blood lymphocyte counts and mitigate the severity of autoimmune conditions in animal models .

The mechanisms through which Thiazolo[5,4-b]pyridine, 5-bromo- exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to bind to active sites of specific enzymes like PI3K and DNA gyrase, blocking their activity and affecting downstream signaling pathways .
  • Receptor Agonism : By activating S1P receptors, these compounds can influence lymphocyte trafficking and potentially provide therapeutic benefits in autoimmune diseases .

Case Studies

Several studies have highlighted the efficacy of thiazolo[5,4-b]pyridine derivatives:

  • A study evaluated the antimicrobial activity of various thiazolo[5,4-b]pyridine derivatives against common bacterial strains using the Kirby–Bauer disk diffusion method. Results indicated that compounds exhibited significant zones of inhibition against tested strains .
  • Another investigation into the anti-inflammatory properties demonstrated that certain derivatives could effectively inhibit PI3K activity in vitro, suggesting their potential as therapeutic agents in cancer treatment .

Research Findings Summary Table

Activity Description Reference
AntimicrobialEffective against E. coli and S. aureus with MIC values as low as 0.21 μM
Anti-inflammatoryInhibits PI3K activity; potential use in cancer therapy
S1P Receptor AgonismReduces blood lymphocyte counts; mitigates autoimmune disease severity

Q & A

Basic: What synthetic strategies are commonly employed to prepare 5-bromo-thiazolo[5,4-b]pyridine derivatives?

Answer:
The synthesis typically involves cyclocondensation of 2-aminopyridine precursors with sulfur-containing reagents (e.g., phosphorus oxychloride or thiourea derivatives) to form the thiazole ring. For example, halogenation at the 5-position can be achieved via electrophilic substitution using bromine or brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Post-functionalization of the scaffold, such as introducing trifluoromethyl or chloromethyl groups, often employs cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution .

Advanced: How does modification of the R1 substituent in thiazolo[5,4-b]pyridine derivatives impact c-KIT inhibitory activity?

Answer:
Structure-activity relationship (SAR) studies reveal that bulky hydrophobic groups at R1, such as 3-(trifluoromethyl)phenyl, enhance binding to c-KIT's hydrophobic pocket, achieving IC50 values in the low micromolar range. Molecular docking shows that the trifluoromethyl group optimizes van der Waals interactions with residues like Val654 and Ala621. Conversely, hydrophilic or flexible substituents (e.g., methylene-linked amides) reduce activity due to poor pocket fit .

Basic: What spectroscopic and analytical methods are critical for characterizing thiazolo[5,4-b]pyridine derivatives?

Answer:
Key techniques include:

  • NMR (¹H/¹³C) : To confirm regiochemistry and substitution patterns, particularly distinguishing between thiazole and pyridine ring protons.
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation.
  • X-ray crystallography : To resolve ambiguous stereochemistry or ring fusion geometry .

Advanced: What mechanistic insights explain the efficacy of thiazolo[5,4-b]pyridine derivatives in overcoming imatinib resistance in c-KIT-driven cancers?

Answer:
Imatinib resistance often arises from mutations in c-KIT's ATP-binding pocket (e.g., T670I). Thiazolo[5,4-b]pyridine derivatives with rigid, planar scaffolds maintain binding affinity to mutated kinases by avoiding steric clashes. For example, compound 6r (IC50 = 0.12 µM) stabilizes the inactive DFG-out conformation through hydrogen bonding with Glu640 and π-π stacking with Phe811, bypassing mutation-induced resistance .

Basic: What safety protocols are essential when handling 5-bromo-thiazolo[5,4-b]pyridine in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and respiratory protection if aerosolization is possible.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Storage : Store in airtight containers away from oxidizers and moisture due to potential reactivity of the bromo substituent .

Advanced: How can computational methods guide the design of thiazolo[5,4-b]pyridine derivatives targeting kinases like PI3K or S1P1?

Answer:

  • Molecular dynamics simulations : Predict binding stability and conformational flexibility of derivatives in kinase active sites.
  • Free energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., replacing Br with Cl) on binding affinity.
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bond acceptors at position 2 for S1P1 agonism) .

Basic: Which in vitro assays are standard for evaluating the bioactivity of thiazolo[5,4-b]pyridine compounds?

Answer:

  • Enzymatic assays : Radiometric kinase assays (e.g., for c-KIT) using [γ-³²P]ATP to measure IC50 values.
  • Cell-based assays : Proliferation inhibition in HMC-1.2 mast cells (for c-KIT inhibition) or reporter gene assays for receptor agonism/antagonism (e.g., S1P1) .

Advanced: How do electron-withdrawing groups (EWGs) modulate the electronic properties and bioactivity of thiazolo[5,4-b]pyridine derivatives?

Answer:
EWGs like trifluoromethyl (-CF₃) increase electrophilicity at the thiazole ring, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in kinases). In polymer solar cells, EWGs improve electron mobility by lowering the LUMO energy, a principle applicable to designing redox-active therapeutic agents. Substituent effects can be quantified via cyclic voltammetry or density functional theory (DFT) calculations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Thiazolo[5,4-b]pyridine, 5-bromo-
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Reactant of Route 2
Thiazolo[5,4-b]pyridine, 5-bromo-

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